Solid-State Cis/Trans Isomer Distribution: Methyl Substitution Drives Conformational Differentiation vs. Symmetrical Thioindigo
In the solid state, symmetrical thioindigo (CAS 522-75-8) and 6,6′-dichlorothioindigo exhibit a single sharp absorption band in the visible region, indicative of exclusive trans configuration stabilised by electrostatic S···O attraction. By contrast, thioindigo derivatives bearing electron-donating methyl substituents at the 4- and 4′-positions (or analogous 4- and 7-positions as in CAS 68516-80-3) show evidence of a cis/trans mixture in the solid state, manifested as broadened or split absorption bands [1]. This is because methyl groups reduce the partial negative charge on the oxygen atoms, weakening the trans-stabilising electrostatic interaction. The Egerton study explicitly demonstrates this effect for 4,4′-dimethyl-6,6′-dichlorothioindigo and 5,5′-dichloro-7,7′-dimethylthioindigo, and notes that the proportion of cis form is substantially in excess for unsymmetrical derivatives [1]. For CAS 68516-80-3—an unsymmetrical compound with methyl groups on only one ring—the cis population is expected to be further elevated relative to symmetrically dimethylated analogs.
| Evidence Dimension | Solid-state cis/trans isomer distribution (visible absorption band profile) |
|---|---|
| Target Compound Data | Cis/trans mixture (broadened/split absorption band expected; proportion of cis form elevated due to asymmetry) |
| Comparator Or Baseline | Thioindigo (CAS 522-75-8): single sharp absorption band, exclusively trans. 6,6′-Dichlorothioindigo: single sharp absorption band, exclusively trans. |
| Quantified Difference | Qualitative: exclusive trans → cis/trans mixture. Cis proportion further increased by unsymmetrical substitution pattern (class-level inference from 4,4′-dimethyl-6,6′-dichlorothioindigo data). |
| Conditions | Solid transparent films on quartz prepared by vacuum deposition; visible absorption spectroscopy. Nature 183, 389–390 (1959). |
Why This Matters
The altered cis/trans equilibrium directly affects the compound's visible absorption profile, photostability, and photoswitching efficiency—critical parameters for applications in photochromic materials, optical recording media, and light-responsive polymers.
- [1] Egerton, G. S. (1959). Cis-trans Isomerism of Thioindigo Dyes in the Solid State. Nature, 183(4658), 389–390. doi:10.1038/183389b0. View Source
